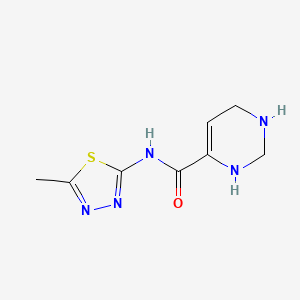

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a partially saturated pyrimidine ring via a carboxamide bridge. The 5-methyl substituent on the thiadiazole ring and the tetrahydropyrimidine moiety are critical to its physicochemical and biological properties.

Properties

Molecular Formula |

C8H11N5OS |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-6-carboxamide |

InChI |

InChI=1S/C8H11N5OS/c1-5-12-13-8(15-5)11-7(14)6-2-3-9-4-10-6/h2,9-10H,3-4H2,1H3,(H,11,13,14) |

InChI Key |

YAOONXQWYRKVIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CCNCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable carboxylic acid derivative. One common method involves the use of 1,2,3,6-tetrahydropyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide has shown promise in various therapeutic areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

- Anticancer Potential : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The thiadiazole moiety is particularly noted for its role in enhancing cytotoxicity against tumor cells .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema .

Agricultural Science Applications

The compound also finds applications in agriculture:

- Pesticidal Properties : N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide has been tested for its effectiveness as a pesticide. It has shown larvicidal activity against several insect pests, making it a candidate for developing eco-friendly insecticides .

- Fungicidal Activity : The compound exhibits antifungal properties that can be utilized in crop protection against fungal pathogens. Its efficacy against specific fungi has been documented in field trials .

Material Science Applications

In addition to biological applications, this compound can be explored in material science:

- Polymer Chemistry : The unique chemical structure allows for potential use as a monomer or additive in polymer formulations. Its incorporation could enhance the mechanical properties or thermal stability of polymers .

- Nanotechnology : Research into nanomaterials has identified this compound as a potential stabilizing agent for nanoparticles due to its ability to interact with various substrates at the molecular level .

Case Studies and Research Findings

Several case studies highlight the diverse applications of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interact with DNA, leading to changes in gene expression .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Observations :

- Thiadiazole vs.

Anticonvulsant Activity

Antimicrobial and Anticancer Potential

- Analog [4] : Thiazole-pyridine carboxamides showed statistically significant activity (p < 0.05) against undisclosed targets, with potency influenced by substituent bulk and electronic effects .

- Thiadiazole vs. Pyridine : The tetrahydropyrimidine in the target compound may offer better solubility than pyridine-based analogs, improving bioavailability .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The 5-methyl group on the thiadiazole likely slows oxidative metabolism compared to halogenated or nitro-substituted analogs (e.g., [3]) .

- Toxicity : Bulky substituents (e.g., 4-fluorobenzyl in [5]) in tetrahydropyrimidine analogs correlate with increased hepatotoxicity risks, whereas the target compound’s methyl group may mitigate this .

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is with a molecular weight of approximately 225.27 g/mol . The structure features a thiadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate tetrahydropyrimidine derivatives. The process often requires careful control of reaction conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 and HepG2 Cell Lines : The compound was evaluated for its cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. Results indicated a significant inhibitory effect with an IC50 value as low as 0.28 µg/mL for certain derivatives . This suggests that modifications to the thiadiazole structure can enhance anticancer properties.

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide | MCF-7/HepG2 | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro studies have reported their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

- In Vivo Studies : A study involving in vivo models demonstrated that certain thiadiazole derivatives could effectively target tumor cells in mice models bearing sarcoma tumors. The compounds exhibited a preferential accumulation in tumor tissues compared to normal tissues .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiadiazole derivatives indicates that substituents on the thiadiazole ring significantly affect biological activity. For example, variations in the alkyl chain length or the introduction of aromatic groups can enhance anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.